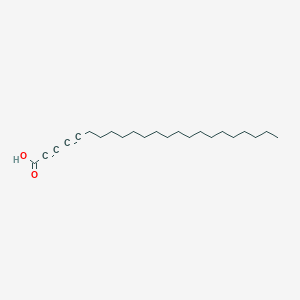

Tricosadiynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38O2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

tricosa-2,4-diynoic acid |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |

InChI Key |

YIQCSJRVSYPZPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 10,12-tricosadiynoic acid (TDYA), a versatile long-chain fatty acid. Its unique diacetylene moiety imparts capabilities for polymerization and click chemistry, while its biological activity as a specific inhibitor of Acyl-CoA Oxidase-1 (ACOX1) makes it a valuable tool in metabolic research and drug development.

Physicochemical Properties

10,12-Tricosadiynoic acid is a crystalline solid at room temperature. It is a very long-chain fatty acid characterized by a 23-carbon backbone with a conjugated diyne system at the 10th and 12th positions. This structure is fundamental to its chemical reactivity and biological function.

Table 1: Physicochemical Data for 10,12-Tricosadiynoic Acid

| Property | Value | References |

| Molecular Formula | C₂₃H₃₈O₂ | [1] |

| Molecular Weight | 346.55 g/mol | [1][2][3] |

| CAS Number | 66990-30-5 | [1][3] |

| Appearance | White to blue crystalline powder or crystals | [4] |

| Melting Point | 55-60 °C | [3][4][5] |

| Solubility | Insoluble in water. Soluble in DMSO (16.67 mg/mL with heating). | [1] |

| Storage | Store at 4°C, protected from light and under nitrogen. In solvent, store at -20°C for up to one month or -80°C for up to six months. | [1] |

Spectroscopic Characterization

Table 2: Expected ¹H-NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 11-12 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~ 2.35 | Triplet | α-CH₂ (C2) protons adjacent to COOH |

| ~ 2.25 | Triplet | Allylic CH₂ (C9, C14) protons adjacent to the diyne |

| ~ 1.63 | Multiplet | β-CH₂ (C3) protons |

| ~ 1.2-1.4 | Broad Multiplet | Methylene (B1212753) chain protons (-(CH₂)n-) |

| ~ 0.88 | Triplet | Terminal methyl (-CH₃) protons (C23) |

Table 3: Expected ¹³C-NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 | Carboxylic Acid Carbonyl (C1) |

| ~ 77 | sp-hybridized carbons of the diyne moiety (C10, C11, C12, C13) |

| ~ 34 | α-CH₂ carbon (C2) |

| ~ 22-32 | Aliphatic methylene carbons (-(CH₂)n-) |

| ~ 19 | Allylic CH₂ carbons (C9, C14) |

| ~ 14 | Terminal methyl carbon (C23) |

Table 4: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2800-3300 | O-H stretch (broad, from carboxylic acid dimer) |

| ~ 2850-2960 | C-H stretch (aliphatic CH₂ and CH₃) |

| ~ 2100-2260 | C≡C stretch (diyne, may be weak or absent due to symmetry) |

| ~ 1700-1725 | C=O stretch (carboxylic acid dimer) |

| ~ 1470 | C-H bend (methylene scissoring) |

| ~ 940 | O-H bend (out-of-plane, from carboxylic acid dimer) |

Chemical Reactivity & Experimental Protocols

The chemical utility of 10,12-tricosadiynoic acid is dominated by two key features: the diacetylene moiety, which allows for topochemical polymerization, and the terminal alkyne potential for use in click chemistry.

UV-Induced Polymerization

10,12-tricosadiynoic acid can be polymerized into polydiacetylene (PDA) upon exposure to UV radiation (typically at 254 nm). This reaction is often performed on organized assemblies such as vesicles (liposomes) or Langmuir-Blodgett films. The resulting polymer is characterized by a conjugated ene-yne backbone, which gives it unique chromic properties. These PDA materials undergo a distinct blue-to-red color transition in response to external stimuli, making them useful for sensor development.

This protocol is adapted from methods used for similar diacetylenic lipids.

-

Vesicle Formation:

-

Dissolve 10,12-tricosadiynoic acid (and any co-lipids, such as DMPC, if creating mixed vesicles) in chloroform (B151607) to a final concentration of 1 mM.

-

In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall.

-

Place the flask under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., Mille-Q water or PBS) by vortexing, creating a milky suspension of multilamellar vesicles.

-

Heat the suspension above the lipid's melting point (e.g., 60°C) and sonicate for 30-60 minutes until the solution becomes clear.

-

Filter the vesicle solution through a 0.25 µm PVDF filter to obtain a uniform population of small unilamellar vesicles.

-

Cool the filtrate at 4°C overnight to stabilize the vesicles.

-

-

UV Polymerization:

-

Transfer the vesicle solution to a quartz cuvette.

-

Expose the solution to UV light at 254 nm for approximately 15 minutes.

-

Polymerization is indicated by the development of a characteristic blue color.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 10,12-Tricosadiynoic Acid | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10,12-二十三联炔酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 10,12-Tricosadiynoic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 10,12-トリコサジイン酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Mechanism of ACOX1 Inhibition by Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Its inhibition has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity. This technical guide provides a comprehensive overview of the mechanism by which 10,12-tricosadiynoic acid (TDYA), a potent and specific ACOX1 inhibitor, exerts its effects. We will delve into the molecular interactions, kinetic parameters, and the downstream signaling pathways affected by this inhibition, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes with diagrams.

Introduction to ACOX1

Peroxisomal acyl-CoA oxidase 1 (ACOX1) is a crucial enzyme in lipid metabolism, specifically responsible for the first and rate-limiting step of the peroxisomal fatty acid β-oxidation pathway.[1][2] This pathway is essential for the breakdown of very long-chain fatty acids (VLCFAs), which cannot be efficiently metabolized by mitochondria.[1] ACOX1 catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[2][3] Dysregulation of ACOX1 activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.

Tricosadiynoic Acid: A Specific ACOX1 Inhibitor

10,12-tricosadiynoic acid (TDYA) is a highly specific, selective, and orally active inhibitor of ACOX1.[4][5] Its inhibitory action is central to its potential for treating metabolic diseases associated with high-fat diets or obesity by improving mitochondrial lipid and reactive oxygen species (ROS) metabolism.[4][6]

Mechanism of ACOX1 Inhibition by this compound

The inhibition of ACOX1 by TDYA is a multi-step process that occurs within the cell.

3.1. Pro-drug Activation: this compound in its free form is not the active inhibitor. It acts as a pro-drug that requires intracellular activation. Upon entering the cell, it is converted into its CoA thioester, 10,12-tricosadiynoic acid-CoA, by the enzyme peroxisomal very-long-chain acyl-CoA synthetase (VLACS).[4][7] This conversion is a prerequisite for ACOX1 inhibition.

3.2. Irreversible Inhibition: 10,12-tricosadiynoic acid-CoA is a suicide substrate for ACOX1, leading to irreversible inhibition of the enzyme.[4][8] The inhibition is both time- and concentration-dependent.[9] It is hypothesized that the activated inhibitor forms a covalent bond with a critical amino acid residue within the catalytic center of ACOX1, permanently inactivating the enzyme.[8][9] This irreversible binding prevents the enzyme from being restored even after dialysis.[9]

Figure 1: Mechanism of ACOX1 inhibition by 10,12-tricosadiynoic acid.

Quantitative Data on ACOX1 Inhibition

The inhibitory potency of 10,12-tricosadiynoic acid-CoA against ACOX1 has been characterized by key kinetic parameters.

| Parameter | Value | Reference |

| KI | 680 nM | [4][9] |

| kinact | 3.18 min-1 | [4][9] |

| Inhibition after 5 min | ~95% decrease in ACOX1 activity with 10 equivalents of TDYA-CoA | [7][9] |

| In vivo Inhibition | Dose-dependent inhibition in rat liver, with ~70% decrease at 160 µg/kg oral dose | [8] |

Signaling Pathways Modulated by ACOX1 Inhibition

The inhibition of ACOX1 by this compound initiates a cascade of downstream effects that contribute to its therapeutic benefits.

5.1. Activation of SIRT1-AMPK Pathway and PPARα: Specific inhibition of ACOX1 leads to an increase in hepatic mitochondrial fatty acid oxidation.[6] This is achieved through the activation of the SIRT1-AMPK signaling pathway and the peroxisome proliferator-activated receptor alpha (PPARα).[6][9] This shift in metabolism helps to reduce the accumulation of hepatic lipids.

5.2. Reduction of Oxidative Stress: By inhibiting ACOX1, the production of H₂O₂ from peroxisomal β-oxidation is reduced.[6] This decrease in reactive oxygen species (ROS) helps to alleviate cellular oxidative stress.

5.3. Inhibition of Pro-inflammatory and Pro-fibrotic Pathways: In the context of NAFLD, the combination of an ACOX1 inhibitor with other therapeutic agents has been shown to inhibit the IL-1β and α-SMA pathways, which are involved in inflammation and fibrosis.[10][11]

Figure 2: Downstream signaling effects of ACOX1 inhibition by TDYA.

Experimental Protocols

6.1. In Vitro ACOX1 Activity Assay (Spectrophotometric Method): This protocol is based on measuring the production of H₂O₂.[12]

-

Reaction Mixture:

-

50 mM Potassium Phosphate Buffer, pH 8.0

-

0.01 mM Flavin Adenine Dinucleotide (FAD)

-

0.082 mM 4-aminoantipyrine

-

0.8 IU Horseradish Peroxidase

-

1.06 mM Phenol

-

Liver homogenate or purified ACOX1 enzyme

-

-

Procedure:

-

Prepare the reaction mixture without the substrate.

-

Incubate the mixture with varying concentrations of 10,12-tricosadiynoic acid-CoA for different time points.

-

Initiate the reaction by adding 0.1 mM palmitoyl-CoA.

-

Monitor the increase in absorbance at 500 nm for 30 minutes.

-

Calculate enzyme activity as nmol H₂O₂/min/mg protein using an extinction coefficient of 480×10⁵ mL mol⁻¹ cm⁻¹.[12]

-

6.2. In Vivo ACOX1 Inhibition Study in Rats: This protocol describes the oral administration of TDYA to assess its in vivo efficacy.[12][13]

-

Animals: Male Wistar rats.

-

Inhibitor Preparation: Dissolve 10,12-tricosadiynoic acid in olive oil.

-

Administration: Administer daily via oral gavage at a dose of 100 µg/kg for a specified period (e.g., 25 days).[12][13] A control group should receive the vehicle (olive oil) only.

-

Sample Collection: Five hours after the final dose, sacrifice the animals and rapidly excise the liver.

-

ACOX1 Activity Measurement: Homogenize the liver tissue and measure ACOX1 activity using the in vitro assay described above.

Figure 3: Experimental workflows for assessing ACOX1 inhibition.

Conclusion

10,12-tricosadiynoic acid is a potent and specific irreversible inhibitor of ACOX1 that acts as a suicide substrate after intracellular activation to its CoA ester. The inhibition of ACOX1 by this molecule leads to a favorable metabolic reprogramming, characterized by an increase in mitochondrial fatty acid oxidation and a reduction in oxidative stress. These effects are mediated through the activation of the SIRT1-AMPK and PPARα signaling pathways. The detailed understanding of this inhibitory mechanism provides a solid foundation for the development of novel therapeutics targeting ACOX1 for the treatment of metabolic diseases. This guide offers researchers and drug developers the essential technical details to further explore and leverage this promising therapeutic strategy.

References

- 1. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. ACOX1 | Rupa Health [rupahealth.com]

- 3. ACOX1 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Solubility Profile of Tricosadiynoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 10,12-tricosadiynoic acid in organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document compiles available quantitative solubility data, outlines experimental protocols for solubility determination, and presents relevant biological pathways and experimental workflows through diagrams.

Quantitative Solubility Data

The solubility of 10,12-tricosadiynoic acid has been primarily documented in dimethyl sulfoxide (B87167) (DMSO) and in complex solvent systems designed for in vivo studies. The available quantitative data is summarized in the table below. It is important to note that achieving the stated solubility in DMSO often requires physical methods such as ultrasonication and warming.

| Solvent/Solvent System | Concentration | Molarity | Conditions | Citation |

| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL | 48.10 mM | Ultrasonic, warming, and heat to 60°C | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 288.56 mM | Not specified | [2] |

| Dimethyl Sulfoxide (DMSO) | 2.75 mg/mL | 7.94 mM | Sonication is recommended | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL | 14.43 mM | Suspended solution; requires sonication | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL | 14.43 mM | Suspended solution; requires sonication | [1] |

| 10% DMSO, 90% corn oil | ≥ 5 mg/mL | ≥ 14.43 mM | Clear solution | [1] |

Note: Tricosadiynoic acid is reported to be insoluble in water.[2][4][5]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 10,12-tricosadiynoic acid are not widely published, a general and reliable method that can be adapted is the gravimetric method. This method is suitable for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of 10,12-tricosadiynoic acid in a specific organic solvent at a given temperature.

Materials:

-

10,12-tricosadiynoic acid

-

Selected organic solvent(s)

-

Analytical balance (accurate to 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Sample vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of 10,12-tricosadiynoic acid to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. This could range from several hours to days, depending on the solvent and the compound's properties.

-

Phase Separation: After equilibration, centrifuge the vial at a specific temperature to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent using a gentle stream of nitrogen, an oven set to a temperature below the compound's melting point, or a vacuum desiccator.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume of the solvent (e.g., mg/mL) or as a mole fraction.

Visualizations: Signaling Pathways and Experimental Workflows

To aid in the understanding of the biological context and experimental design, the following diagrams have been created using Graphviz (DOT language).

References

- 1. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 10,12-Tricosadiynoic acid | ACOX1 Inhibitor | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 10,12-Tricosadiynoic Acid: A Potent Inhibitor of Acyl-CoA Oxidase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10,12-tricosadiynoic acid (TDA), a valuable research tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases. This document outlines its chemical properties, mechanism of action, and key experimental findings, offering a comprehensive resource for professionals in drug development and metabolic research.

Core Properties and Identification

10,12-Tricosadiynoic acid is a very long-chain fatty acid that has garnered significant interest for its role as a highly specific and orally active inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[1][2][3]

| Property | Value | Source |

| CAS Number | 66990-30-5 | [4][5] |

| Molecular Formula | C23H38O2 | [6] |

| Molecular Weight | 346.55 g/mol | [5][6] |

| Appearance | White to off-white or blue crystalline powder/crystals | [4][7] |

| Melting Point | 55-60 °C | [4][7] |

| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL) and corn oil (≥ 5 mg/mL). | [4][6][8] |

| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |

Mechanism of Action: A Suicide Substrate of ACOX1

10,12-Tricosadiynoic acid functions as an irreversible inhibitor of ACOX1.[1] Upon entering the cell, it is converted into its active form, 10,12-tricosadiynoyl-CoA, by the peroxisomal very long-chain acyl-CoA synthetase (VLACS).[1] This CoA thioester then acts as a suicide substrate for ACOX1, leading to a time- and concentration-dependent inhibition of the enzyme's activity.[1][2] Studies have shown that incubation with 10 equivalents of 10,12-tricosadiynoyl-CoA can decrease ACOX1 activity by nearly 95% within 5 minutes.[1][2] The kinetic parameters for this irreversible inhibition have been determined to be a KI of 680 nM and a kinact of 3.18 min-1.[1]

The specific inhibition of ACOX1 by TDA has significant downstream metabolic consequences. By blocking the peroxisomal β-oxidation pathway, TDA triggers a compensatory increase in mitochondrial fatty acid oxidation. This shift is mediated through the activation of the SIRT1-AMPK signaling pathway and the proliferator-activated receptor α (PPARα).[4][9] The activation of this pathway ultimately leads to improved hepatic lipid metabolism and a reduction in reactive oxygen species (ROS) accumulation.[6]

Caption: Signaling pathway of 10,12-tricosadiynoic acid.

Key Experimental Findings and Protocols

Numerous in vivo and in vitro studies have demonstrated the effects of 10,12-tricosadiynoic acid on metabolic parameters.

| Study Type | Model | Dosage/Concentration | Duration | Key Findings |

| In Vivo | High-fat diet-fed male Wistar rats | 100 μg/kg/day (oral gavage) | 8 weeks | Increased hepatic mitochondrial FAO, reduced hepatic lipid and ROS content, decreased body weight gain, and lower serum triglyceride and insulin (B600854) levels.[4][9] |

| In Vivo | Wild-type mice with high-fat diet-induced NAFLD | Not specified | 14 weeks | Improved steatohepatitis and liver fibrosis, reduced liver inflammation and serum LDL levels.[10] |

| In Vitro | Not specified | 500 nM | Not specified | Inhibition of acyl-CoA oxidase-1 (ACOX1) activity.[1] |

Experimental Protocols

In Vivo Study: Evaluation in a High-Fat Diet-Induced Obesity Rat Model

-

Animal Model: Male Wistar rats.

-

Acclimation: Animals are acclimated for one week prior to the commencement of the study.

-

Diet: A high-fat diet is provided to induce a metabolic syndrome phenotype.

-

Treatment Groups:

-

Control Group: Vehicle (e.g., corn oil) administered by oral gavage.

-

Treatment Group: 10,12-tricosadiynoic acid suspended in the vehicle at a dose of 100 μg/kg body weight, administered daily via oral gavage.

-

-

Duration: 8 weeks.

-

Parameters Monitored:

-

Weekly: Body weight and food intake.

-

End of Study:

-

Blood Collection: Serum levels of triglycerides, insulin, and other relevant metabolic markers are measured.

-

Tissue Harvesting: The liver is excised for analysis of lipid content, reactive oxygen species (ROS) levels, and mitochondrial fatty acid oxidation (FAO) rates.

-

-

-

Methodology for Analysis:

-

Hepatic Lipid Content: Measured using standard lipid extraction and quantification assays.

-

ROS Levels: Assessed using fluorescent probes in liver homogenates.

-

Mitochondrial FAO: Determined by measuring the rate of radiolabeled fatty acid substrate oxidation in isolated mitochondria.

-

In Vitro Study: ACOX1 Inhibition Assay

-

Cell Line: A suitable cell line expressing ACOX1 (e.g., HepG2 human hepatoma cells).

-

Cell Culture: Cells are maintained in an appropriate culture medium and conditions.

-

Treatment: Cells are treated with varying concentrations of 10,12-tricosadiynoic acid (e.g., a dose range including 500 nM) or a vehicle control (e.g., DMSO).

-

Incubation Time: A suitable time course is chosen to observe the inhibitory effects.

-

Assay:

-

Cell Lysis: Cells are harvested and lysed to release cellular components.

-

ACOX1 Activity Measurement: The activity of ACOX1 in the cell lysates is determined using a specific enzymatic assay that measures the production of hydrogen peroxide, a byproduct of the ACOX1-catalyzed reaction.

-

-

Data Analysis: The ACOX1 activity in the treated groups is compared to the vehicle control to determine the extent of inhibition.

Caption: Workflow for in vivo evaluation of 10,12-tricosadiynoic acid.

Conclusion

10,12-Tricosadiynoic acid is a powerful tool for investigating the intricacies of lipid metabolism. Its specific and irreversible inhibition of ACOX1 provides a unique mechanism to probe the interplay between peroxisomal and mitochondrial fatty acid oxidation. The downstream activation of the SIRT1-AMPK pathway highlights its potential as a therapeutic candidate for metabolic disorders such as non-alcoholic fatty liver disease and obesity-related insulin resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compelling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. amsbio.com [amsbio.com]

- 4. 10,12-TRICOSADIYNOIC ACID | 66990-30-5 [chemicalbook.com]

- 5. 10,12-Tricosadiynoic acid = 98.0 GC 66990-30-5 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 10,12-Tricosadiynoic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]

- 10. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tricosadiynoic Acid Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 10,12-tricosadiynoic acid, a crucial monomer in the development of polydiacetylenes with applications in biosensors, drug delivery, and chromic materials. This document details the synthetic pathway, purification methodologies, and relevant biological context to support research and development in these fields.

Synthesis of 10,12-Tricosadiynoic Acid

The synthesis of 10,12-tricosadiynoic acid is achieved through a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. This strategy involves the preparation of two key precursors: 10-undecynoic acid and 1-bromo-1-dodecyne.

Synthesis of Precursor 1: 10-Undecynoic Acid

10-undecynoic acid is synthesized from the commercially available 10-undecenoic acid through a two-step process of bromination followed by dehydrobromination.

Experimental Protocol:

-

Bromination: 10-undecenoic acid is dissolved in a suitable solvent such as diethyl ether. The solution is cooled in an ice bath, and bromine is added dropwise with stirring until a persistent orange color is observed. The excess bromine is then quenched by the addition of a small amount of 10-undecenoic acid.

-

Dehydrobromination: The resulting 10,11-dibromoundecanoic acid is subjected to dehydrobromination using a strong base, typically sodamide in liquid ammonia (B1221849). The reaction mixture is stirred for several hours to ensure complete elimination.

-

Work-up and Purification: The reaction is quenched with ammonium (B1175870) chloride, and the ammonia is allowed to evaporate. The residue is then acidified, and the product is extracted with an organic solvent. The crude 10-undecynoic acid is purified by vacuum distillation and/or recrystallization from petroleum ether to yield a white crystalline solid.

Synthesis of Precursor 2: 1-Bromo-1-dodecyne

1-bromo-1-dodecyne is prepared from 1-dodecyne (B1581785), which can be synthesized from 1-dodecene (B91753).

Experimental Protocol:

-

Synthesis of 1-Dodecyne: 1-dodecene is first brominated to yield 1,2-dibromododecane. This intermediate is then dehydrobrominated using a strong base like potassium hydroxide (B78521) in ethanol (B145695) under reflux to yield 1-dodecyne. The product is purified by distillation.

-

Bromination of 1-Dodecyne: 1-dodecyne is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) in a suitable solvent like acetone. The reaction proceeds to selectively brominate the terminal alkyne, yielding 1-bromo-1-dodecyne. The product is purified by column chromatography.

Cadiot-Chodkiewicz Coupling for 10,12-Tricosadiynoic Acid

The final step involves the copper-catalyzed coupling of 10-undecynoic acid and 1-bromo-1-dodecyne.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 10-undecynoic acid in a suitable solvent system (e.g., methanol/piperidine) is prepared in a reaction flask. A catalytic amount of a copper(I) salt, such as copper(I) bromide or chloride, and hydroxylamine (B1172632) hydrochloride are added.[1]

-

Coupling Reaction: A solution of 1-bromo-1-dodecyne in the same solvent system is added dropwise to the reaction mixture with vigorous stirring under an inert atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 10,12-tricosadiynoic acid.

Purification of 10,12-Tricosadiynoic Acid Monomer

Purification of the crude monomer is critical to obtain high-quality polydiacetylenes. Recrystallization is the most common and effective method.

Recrystallization

Experimental Protocol:

-

Solvent Selection: The crude 10,12-tricosadiynoic acid is dissolved in a minimal amount of a hot solvent. Suitable solvents include hexane, acetone, or a mixture of solvents like ethanol/water. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. The purity of the recrystallized monomer can be assessed by its melting point and spectroscopic methods.

Data Presentation

Table 1: Physicochemical Properties of 10,12-Tricosadiynoic Acid

| Property | Value |

| Molecular Formula | C₂₃H₃₈O₂ |

| Molecular Weight | 346.55 g/mol |

| Appearance | White to light blue crystalline solid |

| Melting Point | 56-60 °C |

| Solubility | Insoluble in water; soluble in many organic solvents |

Table 2: Representative Synthesis and Purification Data

| Step | Starting Material(s) | Product | Representative Yield (%) | Purity (%) |

| Synthesis | 10-Undecynoic acid, 1-Bromo-1-dodecyne | Crude 10,12-Tricosadiynoic acid | 70-85 | ~90 |

| Purification | Crude 10,12-Tricosadiynoic acid | Purified 10,12-Tricosadiynoic acid | 80-95 (recrystallization) | >98 |

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 10,12-tricosadiynoic acid.

Caption: Synthetic and purification workflow for 10,12-tricosadiynoic acid.

ACOX1 Inhibition Signaling Pathway

10,12-Tricosadiynoic acid is a known inhibitor of Acyl-CoA oxidase 1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation. Its inhibition has implications for cellular lipid metabolism and is of interest in drug development for metabolic diseases.

Caption: Inhibition of ACOX1 by 10,12-tricosadiynoic acid.

References

A Technical Guide to the Self-Assembly of Tricosadiynoic Acid into Vesicles and Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 10,12-tricosadiynoic acid (TCDA) into organized supramolecular structures, namely vesicles and thin films. TCDA is an amphiphilic molecule featuring a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing a diacetylene moiety. This unique structure drives its assembly in aqueous and interfacial environments and allows for subsequent topochemical polymerization into polydiacetylene (PDA). The resulting PDA structures are highly conjugated polymers known for their unique chromic properties (blue-to-red color transition) in response to external stimuli, making them invaluable for applications in biosensing, drug delivery, and materials science.[1][2]

Self-Assembly of Tricosadiynoic Acid Vesicles

TCDA vesicles, also known as liposomes or polymersomes, are spherical structures composed of one or more concentric lipid bilayers. In an aqueous solution, the amphiphilic TCDA molecules spontaneously arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. This results in the formation of a bilayer sheet where the hydrophobic tails are shielded within the interior and the hydrophilic heads are exposed to the aqueous environment. This bilayer then closes upon itself to form a stable, hollow vesicle, capable of encapsulating hydrophilic substances within its aqueous core.[3][4][5]

Experimental Protocols for Vesicle Preparation

The formation of stable, size-controlled TCDA vesicles is a critical step for their application. Two common methods are the thin-film hydration technique and the solvent injection method.

Protocol 1: Thin-Film Hydration and Sonication

This is a conventional method for producing multilamellar vesicles (LMVs), which can be further processed to form small unilamellar vesicles (SUVs).

-

Lipid Film Preparation:

-

Dissolve 10,12-tricosadiynoic acid and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask.

-

To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2-3 hours.

-

-

Hydration:

-

Hydrate the dry lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating the flask. The temperature of the hydrating buffer should be above the phase transition temperature (Tc) of the lipid.

-

This initial hydration typically results in a milky suspension of large, multilamellar vesicles (LMVs).

-

-

Sizing and Homogenization (Sonication):

-

To achieve a homogeneous population of small unilamellar vesicles (SUVs), the LMV suspension is subjected to sonication.

-

Place the vesicle suspension in a bath sonicator and sonicate for 5-10 minutes, or until the suspension clarifies into a slightly hazy, transparent solution.

-

Alternatively, use a probe tip sonicator, taking care to avoid overheating, which can cause lipid degradation. Titanium particles shed from the probe tip must be removed by centrifugation.

-

Protocol 2: Solvent Injection Method

This method offers a scalable alternative that avoids energy-intensive secondary procedures like sonication or extrusion.[6]

-

Monomer Solution: Prepare a solution of TCDA in a water-miscible organic solvent, such as ethanol (B145695).

-

Injection: Rapidly inject the TCDA-ethanol solution into a vigorously stirred aqueous phase (e.g., deionized water).

-

Self-Assembly: The rapid dilution of ethanol causes the TCDA monomers to precipitate and self-assemble into vesicles.[6]

-

Annealing: Allow the vesicle solution to anneal at a low temperature (e.g., 4 °C) to stabilize the structures.[6]

Polymerization of TCDA Vesicles

Once formed, the TCDA vesicles can be polymerized to enhance their mechanical and chemical stability.[1] This is achieved through UV irradiation, which induces a 1,4-addition reaction across the diacetylene groups of adjacent monomers in the bilayer.

-

UV Irradiation: Expose the vesicle suspension to 254 nm UV light.[1][6]

-

Polymerization: The diacetylene monomers undergo topochemical polymerization, resulting in the formation of a blue-colored polydiacetylene (PDA) vesicle suspension.[1][6] The blue PDA phase exhibits a characteristic absorption maximum around 640 nm.

-

Stimuli Response: Upon exposure to environmental stimuli such as heat, pH changes, or ligand-receptor binding, the conjugated backbone of the PDA twists, inducing a colorimetric transition to a red phase (absorption maximum ~550 nm) and the onset of fluorescence.[1]

Caption: Experimental workflow for TCDA vesicle formation and polymerization.

Characterization and Quantitative Data

The physicochemical properties of the resulting vesicles are critical for their intended application and are assessed using various analytical techniques.

| Parameter | Technique | Typical Values | Significance |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | 20 - 200 nm; PDI < 0.2 | Determines vesicle dimensions and size homogeneity.[6][7] |

| Zeta Potential | Electrophoretic Light Scattering | -20 to -40 mV (for anionic TCDA) | Measures surface charge, indicating colloidal stability.[6] |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical, bilayer structure visible | Visual confirmation of vesicle formation and lamellarity.[7] |

| Polymerization | UV-Vis Spectroscopy | Absorbance peaks at ~640 nm (blue) and ~550 nm (red) | Confirms polymerization and monitors colorimetric transitions.[1] |

Self-Assembly of this compound Films

TCDA can be organized into highly ordered, ultrathin films using the Langmuir-Blodgett (LB) technique. This method involves forming a monolayer of amphiphilic molecules at the air-water interface and subsequently transferring it onto a solid substrate.[8]

Experimental Protocol for Langmuir-Blodgett Film Deposition

-

Monolayer Formation (Langmuir Film):

-

Prepare a dilute solution of TCDA in a volatile, water-immiscible organic solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M/L.[9]

-

Fill an LB trough with an ultrapure water subphase.

-

Carefully spread the TCDA solution dropwise onto the water surface. The solvent evaporates, leaving the TCDA molecules to form a disordered monolayer (gas phase).[8]

-

-

Film Compression:

-

Use movable barriers on the LB trough to slowly compress the monolayer. This reduces the area per molecule, forcing the TCDA molecules into more ordered phases (liquid-expanded, liquid-condensed, and finally a solid-condensed phase).

-

Monitor the surface pressure (the reduction in surface tension caused by the film) with a Wilhelmy plate or similar sensor. The relationship between surface pressure and the area per molecule is recorded in a pressure-area isotherm, which reveals the phase behavior of the monolayer.

-

-

Monolayer Transfer (Deposition):

-

Once the film reaches a target surface pressure in the solid phase (e.g., 30 mN/m), a solid substrate (e.g., quartz, silicon) is vertically dipped into and withdrawn from the subphase through the monolayer.[9]

-

During each pass, a single, ordered monolayer is transferred onto the substrate.[8] By repeating this process, multilayer films of precise thickness can be constructed.[8]

-

Polymerization of TCDA Films

Similar to vesicles, the diacetylene units within the highly ordered LB film can be polymerized using UV light or electron beam irradiation to create a stable, cross-linked polymer film.[10] This process is often used in applications like microlithography.[10]

Caption: Logical workflow for Langmuir-Blodgett (LB) film deposition.

Characterization and Quantitative Data

The quality and properties of the deposited films are assessed to ensure uniformity and desired performance.

| Parameter | Technique | Typical Values | Significance |

| Surface Pressure | Pressure-Area Isotherm | 25-30 mN/m for deposition | Indicates the phase state and packing density of the monolayer.[9] |

| Film Morphology/Roughness | Atomic Force Microscopy (AFM) | Average roughness: 1-10 nm | Visualizes surface topography, packing defects, and homogeneity.[9] |

| Film Thickness | Ellipsometry / X-ray Reflectivity | ~2.5 - 3.0 nm per monolayer | Provides precise measurement of film thickness. |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | C1s, O1s peaks confirm presence | Verifies the elemental composition of the self-assembled film.[11] |

Applications in Drug Development and Biosensing

The unique properties of self-assembled and polymerized TCDA structures make them highly attractive for biomedical applications.

-

Drug Delivery: PDA vesicles offer enhanced stability against detergents and physiological conditions compared to conventional liposomes.[7] Their polymerized shell can provide sustained release of encapsulated drugs; for instance, paclitaxel-loaded PDA vesicles have shown reduced drug release rates compared to standard phospholipid vesicles, making them promising carriers for anticancer drugs.[7] Furthermore, the vesicle surface can be modified with targeting moieties or polyethylene (B3416737) glycol (PEG) to reduce non-specific cellular interactions and cytotoxicity.[12]

-

Biosensors: The most prominent application of PDA is in biosensing.[1] The stimuli-responsive colorimetric and fluorescent properties of PDA vesicles and films allow for the development of label-free detection systems.[2] When a target analyte (e.g., a protein, ion, or pathogen) interacts with the PDA surface, it perturbs the conjugated backbone, triggering the blue-to-red color change that can often be detected by the naked eye.[1][6] This principle is being harnessed to create sensors for temperature monitoring, pathogen detection, and screening of molecular interactions.[2]

References

- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications | MDPI [mdpi.com]

- 3. Formation and size distribution of self-assembled vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theory of self-assembly of lipid bilayers and vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation on the self-assembled behaviors of C18 unsaturated fatty acids in arginine aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 7. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]

- 9. Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Simulation and Modeling of Self-Assembled Monolayers of Carboxylic Acid Thiols on Flat and Nanoparticle Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Tricosadiynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 10,12-tricosadiynoic acid, a molecule of significant interest in both materials science and biomedical research. Initially recognized for its capacity to form polydiacetylene polymers with unique chromogenic properties, recent investigations have unveiled its potent and specific inhibitory effects on acyl-CoA oxidase-1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation. This guide details the historical context of its parent class of molecules, its synthesis, and the experimental protocols for investigating its biological activity, particularly its role in the SIRT1-AMPK signaling pathway. Quantitative data from key studies are summarized, and logical workflows are visualized to provide a comprehensive resource for researchers in the field.

Discovery and History

The story of 10,12-tricosadiynoic acid is intrinsically linked to the broader discovery of diacetylene polymerization. In 1969, Gerhard Wegner reported the solid-state polymerization of diacetylene monomers, a process that yielded highly ordered crystalline polymers. This seminal work laid the foundation for the field of polydiacetylene chemistry. A few years later, in 1972, Raymond H. Baughman further elucidated the mechanism, coining the term "topochemical polymerization" to describe how the spatial arrangement of monomers in a crystal lattice dictates the polymerization process.

While the exact date and discoverer of 10,12-tricosadiynoic acid specifically are not prominently documented in readily available literature, its synthesis and study are a direct extension of this foundational work on diacetylenes. The general class of diynoic acids was explored for their ability to form Langmuir-Blodgett films and for their unique optical properties upon polymerization. More recently, the focus has shifted to the molecule's distinct biological activities, particularly its role as a specific inhibitor of ACOX1, which has opened new avenues for its application in metabolic disease research.

Synthesis of 10,12-Tricosadiynoic Acid

The synthesis of 10,12-tricosadiynoic acid can be achieved through various organic chemistry routes, with the Cadiot-Chodkiewicz coupling reaction being a prominent and effective method for creating the characteristic diyne bond.[1][2][3][4] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.

A plausible synthetic route starts from commercially available 10-undecynoic acid.[5] The general steps are outlined below.

Experimental Protocol: Synthesis via Cadiot-Chodkiewicz Coupling

Materials:

-

10-undecynoic acid

-

1-Bromododecane

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Amine base (e.g., ethylamine, piperidine)

-

Hydroxylamine (B1172632) hydrochloride (as a reducing agent to maintain Cu(I) state)

-

Solvents (e.g., methanol, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Preparation of the Terminal Alkyne: 10-undecynoic acid serves as the terminal alkyne component.

-

Preparation of the 1-Haloalkyne: 1-Dodecyne is first synthesized from 1-bromododecane. This is then converted to 1-bromo-1-dodecyne.

-

Coupling Reaction:

-

Dissolve 10-undecynoic acid in a suitable solvent (e.g., methanol).

-

Add the amine base to deprotonate the terminal alkyne.

-

In a separate flask, prepare the catalyst solution by dissolving the copper(I) salt and hydroxylamine hydrochloride in the solvent.

-

Slowly add the 1-bromo-1-dodecyne solution to the reaction mixture containing the deprotonated 10-undecynoic acid and the copper catalyst.

-

Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 10,12-tricosadiynoic acid.

-

Logical Workflow for Synthesis:

Biological Activity: Inhibition of Acyl-CoA Oxidase-1 (ACOX1)

A significant area of research for 10,12-tricosadiynoic acid is its role as a potent and specific inhibitor of Acyl-CoA Oxidase-1 (ACOX1).[6] ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Inhibition of ACOX1 has been shown to have therapeutic potential in metabolic diseases.[6]

Quantitative Data on ACOX1 Inhibition

| Parameter | Value | Reference |

| Inhibition of ACOX1 activity by 10,12-tricosadiynoic acid-CoA | ~95% decrease after 5 min incubation with 10 eq | [6][7] |

| Inhibition Kinetics (irreversible) | KI = 680 nM, kinact = 3.18 min-1 | [6][8] |

| In vivo inhibition in rats (oral dose) | ~70% decrease in liver ACOX1 activity at 160 µg/kg | [9] |

Experimental Protocol: ACOX1 Activity Assay

This protocol is adapted from methods used to assess ACOX1 activity in the presence of inhibitors.[10]

Materials:

-

Purified ACOX1 enzyme or liver tissue homogenate

-

10,12-tricosadiynoic acid

-

Coenzyme A (to form the active inhibitor, tricosadiynoic acid-CoA)

-

Palmitoyl-CoA (substrate for ACOX1)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Reagents for detecting hydrogen peroxide (H2O2) production (e.g., Amplex Red, horseradish peroxidase)

-

Microplate reader

Procedure:

-

Preparation of Inhibitor: Incubate 10,12-tricosadiynoic acid with Coenzyme A and a suitable acyl-CoA synthetase to form 10,12-tricosadiynoic acid-CoA, the active inhibitor.

-

Enzyme Inhibition:

-

Pre-incubate the ACOX1 enzyme or tissue homogenate with varying concentrations of 10,12-tricosadiynoic acid-CoA for a defined period (e.g., 10 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, palmitoyl-CoA.

-

The reaction produces H2O2 as a byproduct.

-

-

Detection:

-

The rate of H2O2 production is measured using a fluorometric or colorimetric assay (e.g., Amplex Red assay).

-

Monitor the increase in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

-

Workflow for ACOX1 Inhibition Assay:

Involvement in the SIRT1-AMPK Signaling Pathway

Research has demonstrated that the inhibition of ACOX1 by 10,12-tricosadiynoic acid leads to the activation of the SIRT1-AMPK signaling pathway.[8][9] This pathway is a crucial regulator of cellular energy homeostasis and has implications for metabolic health.

Signaling Pathway Diagram

Experimental Protocol: Investigating SIRT1-AMPK Pathway Activation

This protocol outlines the steps to investigate the effect of 10,12-tricosadiynoic acid on the SIRT1-AMPK pathway in a cell-based model.

Materials:

-

Cell line (e.g., HepG2 human liver cancer cells)

-

Cell culture medium and supplements

-

10,12-Tricosadiynoic acid

-

Lysis buffer for protein extraction

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-SIRT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to 70-80% confluency.

-

Treat cells with varying concentrations of 10,12-tricosadiynoic acid for a specified time (e.g., 24 hours). Include a vehicle-only control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phospho-AMPK to total AMPK and SIRT1 to the loading control (β-actin).

-

Compare the protein levels in the treated groups to the control group to determine the effect of this compound.

-

Experimental Workflow for Pathway Analysis:

Conclusion

10,12-tricosadiynoic acid has evolved from a molecule of interest primarily in materials science to a significant tool in biomedical research. Its specific inhibition of ACOX1 and subsequent activation of the SIRT1-AMPK pathway highlight its potential as a therapeutic agent for metabolic disorders. This guide provides a foundational understanding of its history, synthesis, and the experimental methodologies required to explore its biological functions, serving as a valuable resource for scientists and researchers dedicated to advancing our knowledge in this exciting field. Further research into the precise historical origins of this compound and the development of more detailed and standardized protocols will undoubtedly contribute to its continued and expanded application.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 5. 10,12-TRICOSADIYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]

- 7. mybiosource.com [mybiosource.com]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

Beyond ACOX1: An In-depth Technical Guide to the Diverse Biological Activities of Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosadiynoic acid, predominantly studied as 10,12-tricosadiynoic acid (TDYA), is widely recognized as a highly specific and irreversible inhibitor of Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[1][2][3][4] While this inhibitory action is a cornerstone of its mechanism, a growing body of research reveals a cascade of downstream biological effects that extend far beyond the singular inhibition of ACOX1. This technical guide delves into these multifaceted activities, providing a comprehensive overview of the signaling pathways, physiological outcomes, and potential therapeutic applications of this compound. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate a deeper understanding of its complex biological role.

Metabolic Regulation and Cellular Signaling

The primary mechanism of 10,12-tricosadiynoic acid's action, the inhibition of ACOX1, sets off a chain of metabolic reprogramming events. These events are not merely a consequence of reduced peroxisomal β-oxidation but involve the active modulation of key regulatory pathways.

Activation of the SIRT1-AMPK Pathway

A significant effect of TDYA treatment in the context of a high-fat diet is the activation of the SIRT1-AMPK (adenosine 5′-monophosphate-activated protein kinase) pathway.[1][2][4][5] This activation leads to an increase in hepatic mitochondrial fatty acid oxidation.[2][4] The inhibition of ACOX1 appears to inversely regulate mitochondrial β-oxidation by modulating the cellular NADH/NAD+ ratio and acetate (B1210297) levels, which in turn activates SIRT1 and subsequently AMPK.[1]

Peroxisome Proliferator-Activator Receptor Alpha (PPARα) Activation

In conjunction with the SIRT1-AMPK pathway, TDYA treatment has been shown to activate PPARα, a key transcription factor in the regulation of lipid metabolism.[2][4][5] This activation further contributes to the observed increase in mitochondrial fatty acid oxidation.

Anti-Inflammatory and Anti-Fibrotic Effects

Recent studies have highlighted the potential of 10,12-tricosadiynoic acid in mitigating liver inflammation and fibrosis, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[6][7]

Inhibition of IL-1β and α-SMA Signaling

TDYA has been demonstrated to inhibit the signaling pathways of interleukin-1β (IL-1β) and alpha-smooth muscle actin (α-SMA).[7] Downregulation of the pro-inflammatory cytokine IL-1β and α-SMA, a marker of hepatic stellate cell activation, contributes to the improvement of steatohepatitis and liver fibrosis.[7][8]

Neurological Effects

The impact of this compound extends to the central nervous system, where it has been shown to alter brain lipid composition and neuronal activity.

Modulation of Brain Fatty Acid Profile and Neuronal Excitability

Systemic inhibition of ACOX1 by TDYA in rats leads to significant changes in the fatty acid composition of the brain.[9][10][11] Specifically, an increase in C20, C22, C18:1, and C20:1 fatty acids and a decrease in C18, C24, C20:3n6, and C22:6n3 have been observed.[9][10] These alterations are associated with a hyperpolarization of the resting membrane potential, a reduction in input resistance and action potential duration, and decreased spike firing in dentate gyrus granule cells, ultimately leading to neuronal hypo-excitability.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on 10,12-tricosadiynoic acid.

Table 1: In Vivo Efficacy in Metabolic Models

| Parameter | Model | Dosage | Duration | Effect | Reference |

| Body Weight Gain | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Reduced | [2][4][5] |

| Serum Triglycerides | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Decreased | [2][4][5] |

| Serum Insulin | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Decreased | [2][4][5] |

| Hepatic Lipid Content | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Significantly Decreased | [2][5] |

| Hepatic ROS Content | High-Fat Diet-Fed Rats | 100 µg/kg/day (oral gavage) | 8 weeks | Significantly Decreased | [2][5] |

| Peroxisomal β-oxidation | Nile Tilapia | 37.5, 75, 150 mg/kg diet | - | Significantly Decreased | [5][12] |

| Body Fat Accumulation | Nile Tilapia | 37.5, 75, 150 mg/kg diet | - | Increased | [5][12] |

| Serum LDL | NAFLD Mice | Not specified | - | Significantly Reduced | [6][8] |

| Serum AST | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |

| Serum TG | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |

| Serum CHO | NAFLD Mice | Not specified | 14 weeks | Significantly Reduced | [8] |

Table 2: In Vitro and Biochemical Parameters

| Parameter | System | Concentration/Dose | Observation | Reference |

| ACOX1 Activity | Recombinant Purified ACOX1 | 10 eq of TDYA-CoA | ~95% decrease after 5 min | [3][4][12][13] |

| ACOX1 Activity | In vitro | 500 nM | Inhibited | [3][12] |

| ACOX1 Inhibition Kinetics | In vitro | - | K_I = 680 nM, k_inact = 3.18 min⁻¹ | [3][4][12] |

| Hepatic ACOX1 Activity | Wistar Rats | 100 µg/kg/day for 25 days | 30% reduction | [10] |

| NAD+/NADH Ratio (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 36% increase | [13] |

| SIRT1 Expression (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | Increased | [13] |

| AMPK Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 82% increase | [13] |

| ACC Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 105% increase | [13] |

| p70S6K Phosphorylation (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 49% decrease | [13] |

| PGC-1α Expression (Liver) | High-Fat Diet-Fed Rats | 100 µg/kg/day for 8 weeks | 83% enhancement | [13] |

Experimental Protocols

In Vivo Study of Metabolic Effects in High-Fat Diet-Fed Rats

-

Animal Model: Male Wistar rats (210-230 g).[3]

-

Diet: High-fat diet to induce obesity and metabolic dysfunction.[2][3]

-

Treatment: 10,12-tricosadiynoic acid (100 µg/kg) administered daily via oral gavage for 8 weeks.[3][4]

-

Vehicle Control: Olive oil.[9]

-

Outcome Measures:

-

Body weight, food intake.

-

Serum levels of triglycerides, insulin, glucose, AST, and ALT.[2][5][8]

-

Hepatic lipid and reactive oxygen species (ROS) content.[2][5]

-

Western blot analysis of liver tissue for proteins involved in the SIRT1-AMPK pathway (SIRT1, p-AMPK, p-ACC) and PGC-1α.[13]

-

Measurement of hepatic NAD+/NADH ratio.[13]

-

Assessment of mitochondrial and peroxisomal fatty acid oxidation rates.

-

Electrophysiological Recording in Rat Brain Slices

-

Treatment: 10,12-tricosadiynoic acid (100 µg/kg) in olive oil administered by daily gavage for 25 days.[9][11]

-

Brain Slice Preparation: Preparation of acute brain slices containing the dentate gyrus.

-

Electrophysiology: Whole-cell patch-clamp recordings from dentate gyrus granule cells to measure resting membrane potential, input resistance, action potential properties, and spike firing.[9]

-

Biochemical Analysis: Gas chromatography to determine the fatty acid composition of brain tissue.[9][11]

Other Potential Applications

Beyond its metabolic and neurological effects, this compound has been noted in other contexts:

-

Cancer Diagnostics: As a diacetylene monomer, 10,12-tricosadiynoic acid is used in the formation of chromatic vesicles for a "reactomics" approach to cancer diagnostics.[14]

-

Bioactive Compound: It has been identified as a bioactive compound in fermented cocoa pod husk, which is reported to have antioxidant and anti-inflammatory properties.[15]

-

Click Chemistry: 10,12-tricosadiynoic acid contains an alkyne group, making it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[12]

Conclusion

The biological activities of this compound, particularly 10,12-tricosadiynoic acid, are far more extensive than its well-established role as an ACOX1 inhibitor. Its ability to modulate key metabolic signaling pathways like SIRT1-AMPK and PPARα, exert anti-inflammatory and anti-fibrotic effects in the liver, and influence neuronal function highlights its potential as a versatile pharmacological tool and a lead compound for the development of therapeutics for metabolic disorders, inflammatory diseases, and potentially neurological conditions. Further research into the ACOX1-independent effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 10,12-Tricosadiynoic acid | Acyltransferase | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pharmrxiv.de [pharmrxiv.de]

- 7. Frontiers | Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity [frontiersin.org]

- 8. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cocoa Pod Husk Valorization Through Rhizopus stolonifer Solid-State Fermentation: Enhancement in Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polydiacetylene from 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic blue-to-red color transition in response to a variety of external stimuli. This property makes them highly valuable materials for the development of sensitive biosensors, drug delivery systems, and other advanced biomedical applications.[1] This document provides detailed protocols for the synthesis of polydiacetylene vesicles from the monomer 10,12-tricosadiynoic acid (TCDA). Two common and effective methods, thin film hydration and solvent injection, are described in detail. Furthermore, this guide includes protocols for the characterization of the resulting PDA vesicles and quantitative data to aid in experimental design and analysis.

Introduction

10,12-tricosadiynoic acid (TCDA) is a diacetylene monomer that can be prompted to self-assemble into vesicles in aqueous solutions.[2] Upon exposure to 254 nm UV irradiation, these monomer vesicles undergo topochemical polymerization to form polydiacetylene (PDA), a conjugated polymer with a characteristic blue appearance.[1][3] The blue-phase PDA exhibits a distinct absorption maximum at approximately 640 nm.[4][5] Perturbation of the polymer backbone by external stimuli, such as changes in temperature, pH, or the binding of analytes, induces a conformational change in the polymer, resulting in a shift of the absorption maximum to around 540 nm, which corresponds to the red phase of the PDA.[2][5] This dramatic and easily detectable colorimetric response is the basis for the wide range of sensing applications of PDAs.[6]

Experimental Protocols

Two primary methods for the preparation of PDA vesicles from TCDA are detailed below.

Method 1: Thin Film Hydration

This conventional method involves the formation of a thin lipid film followed by hydration to form vesicles.

Materials:

-

10,12-tricosadiynoic acid (TCDA)

-

Chloroform (B151607) or ethanol (B145695) (spectroscopic grade)

-

Phosphate-buffered saline (PBS) or other aqueous buffer of choice

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder (optional)

-

UV lamp (254 nm)

Procedure:

-

Monomer Dissolution: Dissolve 10,12-tricosadiynoic acid in chloroform or ethanol in a round-bottom flask to a final concentration of 1-10 mg/mL.

-

Film Formation: Remove the solvent using a rotary evaporator to form a thin, uniform film of the TCDA monomer on the inner surface of the flask.

-

Hydration: Add the desired aqueous buffer (e.g., PBS) to the flask. The volume will depend on the desired final concentration of the vesicles.

-

Vesicle Formation: Hydrate the lipid film by gentle agitation or sonication in a bath sonicator above the phase transition temperature of the monomer. This process facilitates the self-assembly of the TCDA monomers into multilamellar vesicles.

-

Size Reduction (Optional): To obtain unilamellar vesicles of a more uniform size, the vesicle suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.

-

Annealing: Store the vesicle solution at 4°C overnight to allow for annealing and stabilization of the vesicle structure.[2]

-

Photopolymerization: Expose the vesicle solution to a 254 nm UV lamp for a predetermined amount of time (typically 1-20 minutes) to induce polymerization.[4][5] The solution will turn a deep blue color, indicating the formation of polydiacetylene.

Method 2: Solvent Injection

This method offers a potentially more scalable approach to vesicle formation.[2]

Materials:

-

10,12-tricosadiynoic acid (TCDA)

-

Ethanol (absolute)

-

Deionized water or other aqueous medium

-

Syringe pump

-

Stir plate and stir bar

-

UV lamp (254 nm)

Procedure:

-

Monomer Solution: Dissolve 10,12-tricosadiynoic acid in ethanol to a desired concentration (e.g., 1 mg/mL).[2]

-

Aqueous Phase: Heat the deionized water or aqueous buffer to a temperature above the phase transition temperature of the monomer (e.g., 85°C) in a beaker with vigorous stirring.[2]

-

Injection: Slowly inject the ethanolic TCDA solution into the heated aqueous phase using a syringe pump. The slow addition allows for the rapid self-assembly of the monomers into vesicles as the ethanol disperses.[2]

-

Ethanol Evaporation: Continue to stir the solution at the elevated temperature for approximately 1 hour to ensure the complete evaporation of ethanol.[2]

-

Cooling and Annealing: Allow the vesicle solution to cool to room temperature and then store at 4°C overnight for annealing.[2]

-

Photopolymerization: Irradiate the vesicle solution with 254 nm UV light to induce polymerization, resulting in the formation of blue-phase PDA vesicles.[2]

Characterization of Polydiacetylene Vesicles

UV-Vis Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the PDA vesicle solution.

-

The blue phase of the PDA will exhibit a characteristic absorption maximum around 640 nm.[4][7]

-

Upon exposure to a stimulus (e.g., heat, pH change), a colorimetric transition to the red phase can be monitored by the appearance of a new absorption peak around 540 nm.[7]

Dynamic Light Scattering (DLS):

-

DLS can be used to determine the size distribution and zeta potential of the PDA vesicles.[2] This is crucial for applications in drug delivery and for assessing the stability of the vesicle suspension.

Raman Spectroscopy:

-

Raman spectroscopy is a powerful tool for probing the vibrational modes of the PDA backbone.

-

The blue phase of PDA typically shows strong peaks corresponding to the C≡C and C=C stretching modes.[8][9] Changes in these peaks can provide insight into the conformational changes that occur during the blue-to-red transition.

Quantitative Data

The following tables summarize key parameters and expected outcomes for the synthesis and characterization of PDA from TCDA.

| Parameter | Thin Film Hydration | Solvent Injection | Reference |

| Monomer Solvent | Chloroform or Ethanol | Ethanol | [2] |

| Aqueous Phase | Buffer (e.g., PBS) | Deionized Water or Buffer | [2] |

| Temperature | Above phase transition temp. | 85°C | [2] |

| Typical Monomer Conc. | 1-10 mg/mL (in organic solvent) | 0.4 mg/mL (final in aqueous) | [2] |

Table 1: Comparison of Typical Reaction Conditions for PDA Vesicle Synthesis.

| Parameter | Typical Value | Reference |

| UV Wavelength | 254 nm | [1][2] |

| Irradiation Time | 1 - 20 minutes | [4][5] |

| Blue Phase λmax | ~640 nm | [4][7] |

| Red Phase λmax | ~540 nm | [5][7] |

| Vesicle Size (DLS) | Dependent on preparation (e.g., sonication, extrusion) | [2] |

Table 2: Key Parameters for Photopolymerization and Spectroscopic Characterization.

Visualizations

Caption: Workflow for the synthesis and characterization of polydiacetylene vesicles.

Caption: 1,4-Addition polymerization of diacetylene monomers to form polydiacetylene.

References

- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 3. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Tricosadiynoic Acid-Based Colorimetric Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the development of colorimetric biosensors using 10,12-tricosadiynoic acid (TCDA). The protocols outlined below cover the essential steps from the preparation of TCDA vesicles to their functionalization with biorecognition molecules and the final colorimetric detection of target analytes.

Principle of TCDA-Based Colorimetric Biosensors

TCDA is a diacetylene monomer that can be polymerized to form polydiacetylene (PDA). When TCDA monomers self-assemble into vesicles or liposomes and are subsequently polymerized using UV irradiation (254 nm), they form a deep blue-colored solution. This blue phase of PDA has a characteristic absorption maximum at approximately 640 nm.[1][2]

The sensing mechanism relies on a conformational change in the conjugated ene-yne backbone of the PDA polymer.[3][4] This change can be induced by various external stimuli, including temperature, pH, mechanical stress, or, in the case of biosensors, the binding of a target analyte to a recognition element immobilized on the vesicle surface. This perturbation of the PDA backbone leads to a shift in its absorption spectrum, resulting in a visible color change from blue to red (absorption maximum ~540 nm).[1][2] This colorimetric transition can be easily detected by the naked eye or quantified using a spectrophotometer.[2][3]

Experimental Protocols

Preparation of TCDA Vesicles

This protocol describes the preparation of TCDA vesicles using a combination of the thin-film hydration method and probe sonication.

Materials:

-

10,12-Tricosadiynoic acid (TCDA)

-

Deionized (DI) water or desired buffer (e.g., PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Probe sonicator

-

Syringe filters (0.45 µm)

Protocol:

-

Thin-Film Formation:

-

Dissolve TCDA in chloroform to a final concentration of 1 mg/mL in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator at room temperature. This will leave a thin, uniform film of TCDA on the inner surface of the flask.

-

Place the flask under a high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

-

-

Hydration:

-

Add DI water or the desired buffer to the flask to achieve a final TCDA concentration of 1 mM.

-

Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of TCDA (~45°C) for 1 hour. The solution will appear milky.

-

-

Vesicle Formation by Sonication:

-

Transfer the hydrated TCDA suspension to a glass vial.

-